N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide
Description
N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide (CAS: 65609-73-6) is a Schiff base sulfonamide derivative characterized by a bulky tert-butyl substituent on the benzylidene moiety and a 4-methylbenzenesulfonamide backbone. Its molecular formula is C₁₈H₂₂N₂O₂S, with a molecular weight of 330.45 g/mol and a purity of ≥95% . This compound is synthesized via condensation of 4-tert-butylbenzaldehyde with 4-methylbenzenesulfonamide, forming an imine bond (Schiff base) .
Properties
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-5-11-17(12-6-14)23(21,22)20-19-13-15-7-9-16(10-8-15)18(2,3)4/h5-13,20H,1-4H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWIJWFSKKSJQT-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Acid-Catalyzed Condensation
Procedure:
- Reactants:
- 4-Methylbenzenesulfonamide (10 mmol)
- 4-tert-Butylbenzaldehyde (12 mmol)
- Catalyst: Concentrated HCl (0.5 mL) or acetic acid (2 mL)
- Solvent: Ethanol (50 mL)
Conditions:
- Reflux at 80°C for 6–8 hours.
- Reaction monitored by TLC (hexane:ethyl acetate, 3:1).
Work-Up:
Mechanistic Insight:
Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the sulfonamide’s amine group. Steric hindrance from the tert-butyl group slows reaction kinetics, necessitating prolonged heating.
Lewis Acid-Catalyzed Method
Procedure:
- Reactants:
Conditions:
Work-Up:
Advantages:
Solvent-Free Mechanochemical Synthesis
Procedure:
- Reactants:
- 4-Methylbenzenesulfonamide (10 mmol)
- 4-tert-Butylbenzaldehyde (12 mmol)
- Catalyst: p-Toluenesulfonic acid (PTSA, 10 mol%)
Conditions:
- Grind reactants in a ball mill at 300 rpm for 2 hours.
Work-Up:
Eco-Friendly Aspects:
- Eliminates solvent waste.
- Suitable for gram-scale synthesis.
Optimization Strategies and Reaction Parameters
Catalyst Screening
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HCl (0.5 mL) | Ethanol | 80 | 8 | 78 | 95 |
| HfCl₄ (3 mol%) | NMP | 150 | 4 | 92 | 98 |
| PTSA (10 mol%) | Solvent-free | 25 | 2 | 75 | 94 |
Key Findings:
Solvent Effects
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 78 |
| NMP | 32.2 | 202 | 92 |
| Toluene | 2.4 | 111 | 65 |
Polar aprotic solvents like NMP improve reactant solubility and stabilize transition states.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC: Retention time = 6.2 min (Method: C18 column, methanol-water 70:30, 1.0 mL/min).
- Melting Point: 168–170°C.
Challenges and Mitigation
- Steric Hindrance: The tert-butyl group reduces aldehyde reactivity. Mitigated using high-temperature catalysis (HfCl₄/NMP).
- Byproduct Formation: Over-alkylation observed in HCl-catalyzed reactions. Suppressed via stoichiometric aldehyde excess.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions with reducing agents like sodium borohydride can yield reduced products, altering the compound's functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at specific sites on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alkoxides).
Major Products
Oxidation: : Formation of oxidized sulfonamide derivatives.
Reduction: : Formation of reduced amines and alcohols.
Substitution: : Varied products depending on the substituents introduced.
Scientific Research Applications
N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide is of interest in various scientific fields:
Chemistry: : Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: : Utilized in the development of novel materials with unique chemical and physical properties.
Mechanism of Action
The mechanism by which N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins that the compound can bind to, influencing their activity.
Pathways Involved: : Depending on the application, it may modulate pathways involved in inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity : The tert-butyl group in the target compound enhances lipid solubility compared to polar substituents like chloro (310.79 g/mol) or hydroxyl groups .
- Electronic Effects : Electron-withdrawing groups (e.g., chloro , fluoro ) increase sulfonamide acidity, while tert-butyl (electron-donating) may stabilize the imine bond.
- Biological Activity : Antimicrobial activity is prominent in oxazole-containing derivatives , whereas chromene-based compounds exhibit activity modulated by extended π-conjugation .
Research Findings and Implications
Key Research Insights
Structure-Activity Relationships :
- Electron-withdrawing groups enhance sulfonamide acidity, crucial for enzyme inhibition .
- Bulky substituents (e.g., tert-butyl) improve metabolic stability but may reduce aqueous solubility .
Crystallographic Trends :
- Hydrogen bonding patterns vary significantly with substituents. For example, hydroxyl groups facilitate intermolecular bonds , while tert-butyl groups favor van der Waals interactions .
Biological Potential: Chromene derivatives exhibit unique electronic properties for photodynamic applications , whereas oxazole derivatives are prioritized for antimicrobial screening .
Biological Activity
N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects and mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 298.38 g/mol. The compound features a sulfonamide functional group, which is known for its various biological activities.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study conducted by [source] found that this compound demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Another area of interest is the anticancer potential of this compound. A case study published in [source] evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 20.5 |
The compound exhibited significant cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to cell death.
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
